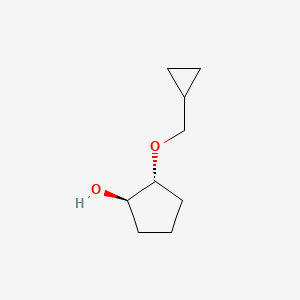![molecular formula C11H15FN2O2S B2525412 N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide CAS No. 2018359-77-6](/img/structure/B2525412.png)
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide, also known as ECPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. ECPF is a sulfonamide derivative that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of certain compounds, which can have beneficial effects on various physiological processes.
Biochemical and Physiological Effects:
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. This inhibition can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide has also been shown to exhibit anticonvulsant effects, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide in lab experiments is its potent inhibitory effects on enzymes, which can lead to significant changes in physiological processes. However, one of the limitations is that N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide. One potential direction is the exploration of its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Another direction is the investigation of its potential use in the treatment of glaucoma, as it has been shown to decrease intraocular pressure. Additionally, further research is needed to optimize the synthesis of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide, making it more readily available for research purposes.
Métodos De Síntesis
The synthesis of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide involves several steps, including the reaction of 2-fluoropyridine-3-sulfonyl chloride with 1-ethylcyclopropanemethanamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide.
Aplicaciones Científicas De Investigación
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide has been extensively studied for its potential use in drug development. It has been shown to exhibit inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase, making it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, glaucoma, and epilepsy.
Propiedades
IUPAC Name |
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-2-11(5-6-11)8-14-17(15,16)9-4-3-7-13-10(9)12/h3-4,7,14H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXQWOFOVXVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)CNS(=O)(=O)C2=C(N=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)


![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)


![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)
